2-(4-(2-Aminoacetamido)phenyl)acetic acid
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Overview
Description
2-(4-(2-Aminoacetamido)phenyl)acetic acid is an organic compound with the molecular formula C10H12N2O3 This compound is characterized by the presence of an aminoacetamido group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Aminoacetamido)phenyl)acetic acid typically involves the reaction of 4-aminophenylacetic acid with glycine or its derivatives under specific conditions. One common method includes the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Aminoacetamido)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(4-(2-Aminoacetamido)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2-Aminoacetamido)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl group attached to an acetic acid moiety.
4-Aminophenylacetic acid: Similar structure but lacks the aminoacetamido group.
Glycine derivatives: Compounds with similar amino acid structures but different side chains.
Uniqueness
2-(4-(2-Aminoacetamido)phenyl)acetic acid is unique due to the presence of both an aminoacetamido group and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90918-51-7 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-[4-[(2-aminoacetyl)amino]phenyl]acetic acid |
InChI |
InChI=1S/C10H12N2O3/c11-6-9(13)12-8-3-1-7(2-4-8)5-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) |
InChI Key |
VWRLNNQGXKAHJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)CN |
Origin of Product |
United States |
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